4-Isopropylsulfanyl-benzenethiol 4-Isopropylsulfanyl-benzenethiol
Brand Name: Vulcanchem
CAS No.: 76227-90-2
VCID: VC19334915
InChI: InChI=1S/C9H12S2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3
SMILES:
Molecular Formula: C9H12S2
Molecular Weight: 184.3 g/mol

4-Isopropylsulfanyl-benzenethiol

CAS No.: 76227-90-2

Cat. No.: VC19334915

Molecular Formula: C9H12S2

Molecular Weight: 184.3 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropylsulfanyl-benzenethiol - 76227-90-2

Specification

CAS No. 76227-90-2
Molecular Formula C9H12S2
Molecular Weight 184.3 g/mol
IUPAC Name 4-propan-2-ylsulfanylbenzenethiol
Standard InChI InChI=1S/C9H12S2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3
Standard InChI Key ZHOVOMHTXPBPFN-UHFFFAOYSA-N
Canonical SMILES CC(C)SC1=CC=C(C=C1)S

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Isopropylsulfanyl-benzenethiol has the molecular formula C₉H₁₂S₂, consisting of a benzene core with two sulfur-based substituents:

  • Thiol group (-SH) at position 1.

  • Isopropyl sulfanyl group (-S-C(CH₃)₂) at position 4.

The IUPAC name is 4-(isopropylsulfanyl)benzenethiol, reflecting the para substitution pattern. Its structure is distinct from simpler thiophenols like 4-isopropylthiophenol (C₉H₁₂S), which lacks the sulfanyl group .

Physicochemical Properties

While direct measurements for 4-isopropylsulfanyl-benzenethiol are scarce, properties can be inferred from related compounds:

Property4-Isopropylsulfanyl-benzenethiol (Inferred)4-Isopropylthiophenol (CAS 4946-14-9)
Molecular Weight184.32 g/mol152.26 g/mol
Boiling Point~200–220°C (est.)99–100°C at 14 mmHg
Density~1.05–1.10 g/cm³ (est.)0.979 g/mL at 25°C
Refractive Index~1.58–1.62 (est.)Not reported
SolubilityLow in water; soluble in organic solventsInsoluble in water; soluble in ethanol

The presence of two sulfur atoms likely increases intermolecular interactions, raising the boiling point and density compared to mono-sulfur analogs .

Synthetic Methodologies

Sulfonation and Thiolation

A two-step approach could involve:

  • Sulfonation: Introducing the isopropyl sulfanyl group via reaction of benzene with isopropylsulfenyl chloride (Cl-S-C(CH₃)₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

  • Thiolation: Subsequent introduction of the thiol group using a reducing agent (e.g., LiAlH₄) on a sulfonyl chloride intermediate .

One-Pot Thiol-Sulfanyl Exchange

A hypothetical one-pot method might utilize a thiophenol precursor (e.g., 4-mercaptobenzenesulfonyl chloride) reacted with isopropylthiol (CH₃)₂CHSH under basic conditions to displace the sulfonyl group .

Challenges in Synthesis

  • Regioselectivity: Ensuring para substitution requires directing groups or steric control. The isopropyl group’s bulk may favor para positioning .

  • Oxidation Sensitivity: Thiol groups are prone to oxidation, necessitating inert atmospheres or antioxidants during synthesis .

Reactivity and Functional Applications

Nucleophilic and Redox Properties

The thiol group’s high nucleophilicity enables reactions such as:

  • Disulfide Formation: Oxidation to 4-isopropylsulfanyl-benzenedisulfide (C₉H₁₀S₂)₂, a reaction common in thiophenols .

  • Alkylation: Reaction with alkyl halides to form thioethers (e.g., with CH₃I to yield 4-isopropylsulfanyl-benzyl methyl sulfide) .

Pharmaceutical and Material Science Applications

  • Drug Intermediate: Potential use in synthesizing protease inhibitors or antioxidants via thiol-disulfide redox chemistry.

  • Polymer Modification: As a crosslinking agent in sulfur-containing polymers (e.g., vulcanized rubber) .

Comparative Analysis with Related Compounds

CompoundKey Structural FeatureReactivity Differences
4-IsopropylthiophenolSingle thiol groupLess steric hindrance; faster oxidation
ThioanisoleMethoxy and thiol groupsLower nucleophilicity due to electron donation
BenzenedithiolTwo thiol groupsHigher redox activity

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